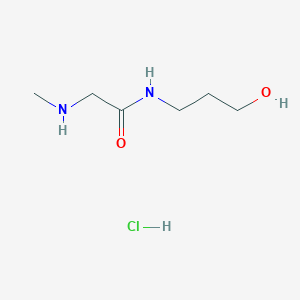

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxypropyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8-3-2-4-9;/h7,9H,2-5H2,1H3,(H,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDQJARQJYHLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-70-4 |

Source

|

| Record name | Acetamide, N-(3-hydroxypropyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS No. 1220019-70-4). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of organic chemistry to offer a robust profile for research and development purposes. The guide covers structural features, predicted physicochemical properties, potential synthetic pathways, analytical characterization methodologies, and considerations for handling, storage, and potential applications. By drawing parallels with analogous structures and leveraging fundamental chemical knowledge, this paper aims to serve as a valuable resource for scientists working with this and related molecules.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule belonging to the class of N-substituted acetamides. Its structure features a secondary amine, a secondary amide, and a primary alcohol, with the hydrochloride salt form indicating the protonation of the most basic nitrogen atom. The presence of these functional groups suggests a molecule with a hydrophilic character, capable of engaging in hydrogen bonding, which will significantly influence its physical and chemical properties.

The systematic IUPAC name for this compound is this compound. It is a secondary amide, as the nitrogen of the amide group is attached to two carbon atoms.[1]

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value/Prediction | Rationale/Supporting Evidence |

| CAS Number | 1220019-70-4 | Sourced from chemical supplier databases. |

| Molecular Formula | C₆H₁₅ClN₂O₂ | Based on chemical structure. |

| Molecular Weight | 182.65 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Amine hydrochloride salts are typically crystalline solids.[2] |

| Melting Point | Expected to be relatively high. | Amides generally have high melting points due to their polar nature and hydrogen bonding capabilities.[3] The ionic nature of the hydrochloride salt further increases the melting point. |

| Solubility | Predicted to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The presence of a hydroxyl group, an amide, and a hydrochloride salt all contribute to high polarity and the ability to form hydrogen bonds with protic solvents.[3] N,N-dihydroxyethyl long-chain fatty acid amides are noted to have low solubility in water, but this is influenced by the long fatty acid chain; the shorter alkyl chain in the target molecule suggests better water solubility.[4] |

| Stability | The hydrochloride salt is expected to be more stable than the free base. | The protonation of the amine group in the hydrochloride salt reduces its nucleophilicity and susceptibility to degradation reactions. Amine hydrochloride salts are generally stable under normal storage conditions.[2] It should be stored in a tightly closed container in a dry and well-ventilated place. |

| Hygroscopicity | May be hygroscopic. | Hydrochloride salts of amines can have a tendency to absorb moisture from the air. |

Synthesis and Manufacturing

While a specific, published synthesis route for this compound has not been identified, a plausible synthetic pathway can be proposed based on standard organic chemistry transformations for amide bond formation. A likely approach would involve the reaction of a suitably protected 2-(methylamino)acetic acid derivative with 3-aminopropan-1-ol, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A common method for the synthesis of amides is the reaction of an acyl halide or anhydride with an amine.[1] Another approach involves the use of a dehydrating agent to couple a carboxylic acid and an amine.[1] A patent for the synthesis of related N-(3-amino propyl)methacrylamide hydrochloride describes a multi-step process involving the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by reaction with a phthalimide salt, hydrazinolysis, and finally salt formation with hydrogen chloride.[5] A similar strategy could be adapted for the target molecule.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2000055266A1 - MIXTURES OF β-HYDROXYALKYL AMIDES AND THEIR USE AS CROSS-LINKING AGENTS FOR THE PREPARATION OF POWDER PAINTS - Google Patents [patents.google.com]

- 5. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (CAS Number: 1220019-70-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride, identified by the CAS number 1220019-70-4, is a chemical entity of interest within the broader landscape of organic synthesis and medicinal chemistry. This technical guide aims to provide a comprehensive overview of the available information on this compound. However, a thorough investigation of publicly accessible scientific databases, patent literature, and chemical supplier information reveals a significant scarcity of detailed data regarding its synthesis, specific applications, and mechanistic role. This document will summarize the confirmed properties of this compound and, based on the chemical structure, provide a speculative perspective on its potential synthesis and utility as a research intermediate.

Introduction and Chemical Identity

This compound is a hydrochloride salt of an N-substituted acetamide derivative. Its chemical structure features a hydrophilic 3-hydroxypropyl group and a secondary amine, suggesting its potential as a building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1220019-70-4 | BLDpharm[1] |

| Molecular Formula | C₆H₁₅ClN₂O₂ | BLDpharm[1] |

| Molecular Weight | 182.65 g/mol | BLDpharm[1] |

| SMILES Code | O=C(NCCCO)CNC.[H]Cl | BLDpharm[1] |

| Storage | Sealed in dry, room temperature | BLDpharm[1] |

Postulated Synthesis Pathway

While no specific synthesis protocols for this compound have been found in the surveyed literature, a plausible synthetic route can be postulated based on fundamental organic chemistry principles and analogous reactions. A likely approach would involve a two-step process:

-

Amidation: Reaction of a suitable N-protected glycine derivative (e.g., N-Boc-sarcosine or N-Cbz-sarcosine) with 3-amino-1-propanol to form the corresponding amide.

-

Deprotection and Salt Formation: Removal of the protecting group from the nitrogen atom, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Experimental Workflow: A Hypothetical Protocol

The following is a speculative, non-validated protocol for the synthesis of this compound. This protocol has not been experimentally verified and should be approached with caution.

Step 1: Synthesis of N-Boc-N-(3-Hydroxypropyl)-2-(methylamino)acetamide

-

To a solution of N-Boc-sarcosine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 3-amino-1-propanol (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the filtrate with an acidic aqueous solution (e.g., 1 M HCl), followed by a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable organic solvent (e.g., dioxane or a mixture of dichloromethane and methanol).

-

Add an excess of a strong acid, such as a 4 M solution of HCl in dioxane or ethereal HCl.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration to yield this compound.

Sources

A-Z Guide to Structure Elucidation: N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Abstract

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a foundational prerequisite for advancing any new chemical entity.[1] This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride. We move beyond a simple checklist of techniques, offering a deep dive into the causality behind experimental choices and the logic of data integration. This document outlines a self-validating workflow employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with an authoritative and practical framework for confirming the molecular structure of this and similar small molecules with the highest degree of confidence.

Introduction and Hypothesized Structure

The compound this compound is a small, functionalized molecule with features common in pharmaceutical leads, including secondary amide, secondary amine, and primary alcohol moieties. Accurate structural confirmation is paramount to understanding its chemical behavior, potential biological activity, and safety profile.

Based on systematic IUPAC nomenclature, the hypothesized structure is deduced as follows:

-

Acetamide Core: A two-carbon amide backbone.

-

2-(methylamino): A methylamino group is attached to the alpha-carbon (C2).

-

N-(3-Hydroxypropyl): A 3-hydroxypropyl group is attached to the amide nitrogen.

-

Hydrochloride: The molecule is salified with hydrochloric acid, with the most probable site of protonation being the basic secondary amine.

This leads to the hypothesized structure:

Figure 1. Hypothesized Structure of this compound with atom numbering for NMR assignment.

This guide will systematically outline the analytical process to rigorously confirm this hypothesized structure.

The Analytical Workflow: A Multi-technique Approach

Caption: Figure 2. Integrated Analytical Workflow.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. Its purpose is to provide the exact mass of the molecular ion with high accuracy. This allows for the unambiguous determination of the elemental composition, which is the foundational piece of evidence upon which all subsequent data is built. We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique suitable for polar, non-volatile molecules like our target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or a water/acetonitrile mixture.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ESI mode is selected, as the amine group is expected to readily accept a proton to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolving power of the instrument (>10,000 FWHM) is essential.

Expected Data & Interpretation

The molecular formula of the free base is C₇H₁₆N₂O₂. The molecular weight is 160.1212 g/mol . In positive ESI mode, the primary observation will be the protonated molecule, [M+H]⁺.

Table 1. Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Rationale |

|---|---|---|

| [M+H]⁺ | 161.1285 | Protonated molecular ion of the free base (C₇H₁₆N₂O₂ + H⁺). This is the primary confirmation of molecular weight. |

| [M+Na]⁺ | 183.1104 | Common sodium adduct, providing secondary confirmation. |

A common fragmentation pathway for amides involves the cleavage of the amide (N-CO) bond.[3][4] This can lead to characteristic fragment ions that provide initial structural clues.[5]

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and effective method to confirm the presence of key functional groups hypothesized from the name. By identifying characteristic vibrational frequencies, we can quickly validate the presence of the alcohol (O-H), amine (N-H), and amide (C=O) moieties, ensuring our structural hypothesis is on the right track before proceeding to more complex NMR analysis.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

Expected Data & Interpretation

The spectrum is expected to show several characteristic absorption bands.

Table 2. Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Expected Appearance |

|---|---|---|---|

| 3500 - 3200 | O-H stretch | Alcohol | Strong and broad absorption due to hydrogen bonding.[6][7] |

| 3400 - 3250 | N-H stretch | Amide & Amine HCl | Medium intensity, sharp peaks. The protonated secondary amine (R₂NH₂⁺) will also show broad absorption in this region.[8][9] |

| ~2950 | C-H stretch | Aliphatic | Medium to strong, sharp peaks from the CH₂ and CH₃ groups. |

| ~2700 - 2400 | N⁺-H stretch | Amine Hydrochloride | Broad, strong "amine salt" bands, often with multiple sub-peaks. |

| 1680 - 1630 | C=O stretch ("Amide I") | Secondary Amide | Strong, sharp absorption.[10] This is one of the most diagnostic peaks. |

| 1560 - 1540 | N-H bend ("Amide II") | Secondary Amide | Medium to strong absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[11][12] A multi-step NMR strategy is employed for self-validation. We start with 1D experiments (¹H, ¹³C, DEPT) to create an inventory of all atoms and their types (CH, CH₂, CH₃). We then use 2D correlation experiments (COSY, HSQC, HMBC) to definitively link these atomic puzzle pieces together.[13]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of labile protons (OH, NH), which can simplify the spectrum.[14][15]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Proton-decoupled carbon experiment.

-

DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

-

¹H-¹H COSY: Correlates protons that are coupled to each other (typically through 2-3 bonds).

-

¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to (1-bond correlation).[16][17]

-

¹H-¹³C HMBC: Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments across heteroatoms or quaternary carbons.[18][19][20]

-

Predicted 1D NMR Data & Interpretation

Table 3. Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Atom # | Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|---|

| 1 | H-1 | ~2.7 | s | 3H | Methyl group (CH₃) adjacent to the protonated amine. |

| 2 | H-2 | ~3.8 | s | 2H | Methylene (CH₂) adjacent to carbonyl and protonated amine. |

| 4 | H-4 | ~3.3 | t | 2H | Methylene (CH₂) adjacent to amide nitrogen. |

| 5 | H-5 | ~1.8 | quint | 2H | Methylene (CH₂) between two other methylenes. |

| 6 | H-6 | ~3.6 | t | 2H | Methylene (CH₂) adjacent to the hydroxyl group. |

Note: Labile protons (3-NH, 7-OH, 8-NH) will exchange with D₂O and will not be observed.

Table 4. Predicted ¹³C NMR & DEPT-135 Data (in D₂O, 100 MHz)

| Atom # | Predicted δ (ppm) | DEPT-135 Phase | Assignment Rationale |

|---|---|---|---|

| C-1 | ~35 | Positive (CH₃) | Methyl carbon on the amine. |

| C-2 | ~55 | Negative (CH₂) | Alpha-carbon adjacent to carbonyl and amine. |

| C-3 | ~170 | Absent (C=O) | Amide carbonyl carbon. |

| C-4 | ~40 | Negative (CH₂) | Carbon adjacent to amide nitrogen. |

| C-5 | ~30 | Negative (CH₂) | Central carbon of the propyl chain. |

| C-6 | ~60 | Negative (CH₂) | Carbon bearing the hydroxyl group. |

2D NMR Data Integration: Confirming Connectivity

The true power of NMR lies in the 2D correlation experiments which validate the entire molecular framework.

-

COSY: Will confirm the propyl chain connectivity. A clear correlation will be seen between H-4 ↔ H-5 and H-5 ↔ H-6, establishing the -CH₂-CH₂-CH₂- spin system.

-

HSQC: Will provide unambiguous one-bond H-C correlations, confirming the assignments made in Tables 3 and 4. For example, the proton signal at ~3.6 ppm will correlate to the carbon signal at ~60 ppm, definitively assigning them as H-6 and C-6.

-

HMBC: This is the final and most crucial experiment for confirming the overall structure by linking the isolated fragments.

Sources

- 1. pure.skku.edu [pure.skku.edu]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. jchps.com [jchps.com]

- 13. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. analyzetest.com [analyzetest.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. acdlabs.com [acdlabs.com]

A Comprehensive Guide to the Physicochemical Characterization of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Introduction

N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride is a small molecule featuring a secondary amine, a secondary amide, and a primary alcohol. As a hydrochloride salt, its physicochemical properties are of paramount importance for its development as a potential active pharmaceutical ingredient (API). The presence of multiple functional groups suggests a molecule with significant hydrogen bonding potential and pH-dependent solubility, which are critical factors influencing its formulation, stability, and bioavailability.[1][2]

This guide provides a comprehensive framework for the systematic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices. The protocols described herein are designed to establish a robust and validated understanding of the molecule's fundamental properties.

Molecular Identity and Structural Confirmation

Before any physicochemical evaluation, it is imperative to confirm the chemical structure and identity of the synthesized compound. This ensures that all subsequent data are attributed to the correct molecular entity.

Predicted Molecular Properties

A preliminary analysis based on the chemical structure provides expected values that guide the analytical process.

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₆H₁₅ClN₂O₂ | Derived from structural drawing. |

| Molecular Weight | 182.65 g/mol | Calculated based on the molecular formula. |

| Key Functional Groups | Secondary Amine (protonated), Secondary Amide, Primary Alcohol, Hydrochloride Salt | These groups will dictate the molecule's chemical behavior, including solubility, pKa, and spectral characteristics. |

Experimental Workflow for Structural Confirmation

A multi-technique approach is essential for unambiguous structure elucidation.

Caption: Workflow for unambiguous structural confirmation.

Spectroscopic Characterization Protocols

-

Objective: To confirm the molecular weight of the free base and observe characteristic fragmentation patterns.

-

Methodology:

-

Prepare a 1 mg/mL solution of the compound in methanol or water.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Acquire spectra in positive ion mode.

-

Expected Result: A prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 147.113. The high-resolution mass should be used to confirm the elemental composition.[3]

-

-

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.[4][5]

-

Methodology:

-

Dissolve ~5-10 mg of the compound in Deuterium Oxide (D₂O). The use of D₂O will cause the exchangeable protons (OH, NH) to disappear or broaden, aiding in their identification.[6]

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC) on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals (in D₂O): Chemical shifts are predictions and will require experimental confirmation.

-

Singlet (~2.8 ppm, 3H) for the N-CH₃ group.

-

Singlet or AB quartet (~3.5 ppm, 2H) for the -CO-CH₂-N group.

-

Triplet (~3.6 ppm, 2H) for the -CH₂-OH group.

-

Triplet (~3.3 ppm, 2H) for the amide N-CH₂- group.

-

Quintet (~1.8 ppm, 2H) for the -CH₂-CH₂-CH₂- group.

-

-

Expected ¹³C NMR Signals:

-

Signals for all 6 unique carbon atoms. The carbonyl carbon (~170 ppm) will be the most downfield.

-

-

-

Objective: To identify the key functional groups present in the molecule.[3][7]

-

Methodology:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands:

-

O-H Stretch (Alcohol): Broad peak around 3300-3400 cm⁻¹.[6][8]

-

N-H Stretch (Amine Salt & Amide): Broad, complex absorptions from 2400-3200 cm⁻¹. The secondary amine hydrochloride N-H stretch will be prominent.

-

C=O Stretch (Amide I): Strong peak around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): Peak around 1550 cm⁻¹.[7]

-

C-O Stretch (Alcohol): Strong peak around 1050 cm⁻¹.[8]

-

-

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability.[2] For an ionizable compound like a hydrochloride salt, solubility is highly dependent on pH.[9]

Rationale for pH-Dependent Solubility

The molecule exists in equilibrium between its charged (protonated amine) and neutral (free base) forms. The hydrochloride salt form is expected to be highly water-soluble. However, as the pH of the medium increases towards and above the pKa of the secondary amine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.[10][11] This relationship is visualized by the Henderson-Hasselbalch equation and is critical for predicting behavior in the gastrointestinal tract.

Caption: Relationship between pH, ionization state, and solubility.

Experimental Protocol for Equilibrium Solubility Determination

-

Objective: To determine the thermodynamic equilibrium solubility of the compound across a physiologically relevant pH range.

-

Methodology (Shake-Flask Method):

-

Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

-

Add an excess amount of the compound to vials containing each buffer, ensuring a solid phase remains.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Measure the final pH of each saturated solution.

-

Predicted Solubility Profile

| pH | Expected Solubility | Predominant Species | Rationale |

| 2.0 | High (>100 mg/mL) | Protonated (Salt) | Well below the pKa, the highly soluble salt form dominates.[9] |

| 5.0 | High | Protonated (Salt) | Still below the expected pKa, solubility remains high. |

| 7.4 | Moderate to High | Mixed Population | Near the physiological pH, solubility may start to decrease depending on the pKa. |

| 9.0 | Low | Free Base | Above the expected pKa, the less soluble free base is the major species, leading to reduced solubility. |

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity and solid-state form of a crystalline compound.[12][13] A sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

Experimental Protocol

-

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

-

Methodology (Capillary Method): [14][15]

-

Pack a small amount of finely powdered, dry compound into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

-

Perform the measurement in triplicate for accuracy.

-

-

Alternative Method (Differential Scanning Calorimetry - DSC): DSC provides a more detailed thermal profile, showing the onset of melting as an endothermic peak.[12]

Dissociation Constant (pKa) Determination

The pKa is the pH at which the protonated (acid) and deprotonated (base) forms of an ionizable group are present in equal concentrations. For this molecule, the secondary amine is the most basic functional group and will have a physiologically relevant pKa. This value is crucial for predicting solubility, absorption, and designing formulations.[16]

Rationale for pKa Importance

The pKa of the secondary amine will govern the charge state of the molecule at different pH values. A typical secondary amine has a pKa in the range of 9-11. The presence of nearby electron-withdrawing groups (like the amide carbonyl) can lower this value. Knowing the precise pKa is essential for understanding its behavior in different parts of the body (e.g., stomach pH ~1-3, intestine pH ~6-7.5).

Experimental Protocol (Potentiometric Titration)

-

Objective: To measure the pKa of the secondary amine.

-

Methodology:

-

Accurately weigh and dissolve a known amount of the compound in deionized water.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of NaOH). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Specialized software can be used to calculate the pKa from the titration data for higher accuracy.

-

-

Alternative Method (UV-Vis Spectrophotometry): If the compound has a chromophore whose absorbance changes with protonation state, spectra can be recorded at various pH values to determine the pKa.[17]

Stability Assessment

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[18][] The primary degradation pathways for this molecule are likely hydrolysis of the amide bond and oxidation of the alcohol or amine.

Forced Degradation (Stress Testing) Protocol

-

Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[18]

-

Methodology:

-

Expose solutions of the compound to a set of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at 80°C.

-

Photostability: Expose the solid and solution to UV/Vis light as per ICH Q1B guidelines.

-

-

At specified time points, analyze the samples by a stability-indicating HPLC method (typically with UV and MS detection) to quantify the parent compound and detect any degradants.

-

Predicted Degradation Products

| Stress Condition | Likely Degradation Pathway | Potential Products |

| Acid/Base Hydrolysis | Amide Hydrolysis | N-methyl-1,2-ethanediamine and 3-hydroxypropanoic acid. |

| Oxidation | Alcohol/Amine Oxidation | Aldehyde/carboxylic acid from the alcohol; N-oxide from the amine. |

Conclusion

The systematic application of the methodologies outlined in this guide will generate a comprehensive physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions during drug formulation, development, and regulatory submission. It provides the necessary data to understand and predict the compound's behavior, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

-

CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights. [Link]

-

Taylor & Francis Online. Full article: Hydrogen Bonding Interaction between Amide and Alcohols: Dielectric Relaxation and FTIR Study. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Boston University. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

PMC - NIH. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Slideshare. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

University of Gothenburg. Small molecule-NMR. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Vedantu. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aqa.org.uk [aqa.org.uk]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-NMR | University of Gothenburg [gu.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 11. researchgate.net [researchgate.net]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. resolvemass.ca [resolvemass.ca]

- 14. thinksrs.com [thinksrs.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. ema.europa.eu [ema.europa.eu]

"N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride mechanism of action"

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Abstract

This compound is a small molecule with a currently uncharacterized biological activity profile. The presence of an acetamide core, a common feature in a variety of bioactive compounds, suggests the potential for therapeutic relevance. This guide puts forth a hypothetical mechanism of action for this compound as a modulator of a key cellular signaling pathway and provides a comprehensive, step-by-step framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.

Introduction: The Therapeutic Potential of Novel Acetamide Derivatives

The acetamide functional group is a prevalent scaffold in medicinal chemistry, contributing to the pharmacological activity of a wide array of therapeutic agents. Its ability to form hydrogen bonds and participate in various non-covalent interactions allows for effective binding to a diverse range of biological targets. While the specific biological activity of this compound is not yet reported in the scientific literature, its structural features—a secondary amine, a hydroxyl group, and the acetamide linkage—suggest its potential as an enzyme inhibitor or a receptor modulator.

This guide presents a speculative, yet scientifically grounded, hypothesis for the mechanism of action of this compound, proposing it as a potential inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] This hypothesis is based on the fact that some acetamide-containing compounds have been shown to possess HDAC inhibitory activity.[1]

The following sections will detail this hypothetical mechanism and outline a rigorous experimental workflow to systematically investigate and validate this proposition. The protocols provided are designed to be self-validating, ensuring the generation of robust and reproducible data.

A Hypothetical Mechanism of Action: HDAC Inhibition

We propose that this compound acts as a Class I HDAC inhibitor. The proposed mechanism involves the binding of the compound to the active site of HDAC enzymes, leading to their inhibition and a subsequent increase in histone acetylation. This, in turn, would lead to a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.

Experimental Validation Workflow

To interrogate the hypothetical mechanism of action, a multi-pronged approach is necessary, progressing from initial target engagement to cellular functional outcomes. The following experimental plan is designed to provide a comprehensive evaluation.

Caption: A phased experimental workflow for mechanism of action elucidation.

Phase 1: Target Identification and Binding Affinity

The initial step is to confirm direct binding of the compound to the hypothesized target, HDACs. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization of Target:

-

Covalently immobilize recombinant human HDAC1, HDAC2, and HDAC3 onto a CM5 sensor chip using standard amine coupling chemistry.

-

The goal is to achieve an immobilization level of approximately 10,000 Response Units (RU).

-

-

Analyte Preparation:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Concentrations should range from 0.1 nM to 10 µM.

-

-

Binding Analysis:

-

Inject the analyte dilutions over the immobilized HDAC surfaces and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

| Parameter | Expected Value Range | Interpretation |

| KD (Equilibrium Constant) | 1 nM - 10 µM | Strength of the binding interaction. |

| ka (Association Rate) | 10³ - 10⁶ M⁻¹s⁻¹ | Rate of complex formation. |

| kd (Dissociation Rate) | 10⁻² - 10⁻⁵ s⁻¹ | Stability of the complex. |

Phase 2: In Vitro Enzyme Activity Assays

Demonstrating direct binding is crucial, but it must be followed by functional assays to confirm that this binding event leads to a modulation of the target's enzymatic activity.

Protocol: Fluorogenic HDAC Activity Assay

-

Reagents:

-

Recombinant human HDAC enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

This compound.

-

Trichostatin A (TSA) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, incubate varying concentrations of the test compound with the HDAC enzyme for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

After 60 minutes, stop the reaction with a developer solution containing TSA.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Compound | Target HDAC | IC50 (µM) |

| This compound | HDAC1 | Hypothetical Value |

| This compound | HDAC2 | Hypothetical Value |

| This compound | HDAC3 | Hypothetical Value |

| Trichostatin A (Control) | HDAC1 | Known Value |

Phase 3: Cell-Based Functional Assays

The next logical step is to assess the compound's activity in a cellular context. This will determine if the compound is cell-permeable and can engage its target within a more complex biological system.

Protocol: Cellular Histone Acetylation Assay

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa or HCT116) to 80% confluency.

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of this compound for 24 hours.

-

-

Histone Extraction:

-

Lyse the cells and perform an acid extraction of histones.

-

-

Western Blot Analysis:

-

Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and total histone H3.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

-

-

Densitometry:

-

Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal.

-

Phase 4: Downstream Pathway Analysis

The final phase of this initial investigation is to confirm that the observed cellular effects on histone acetylation translate to the expected downstream biological consequences, such as changes in gene expression.

Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Following compound treatment as in the cellular histone acetylation assay, extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using primers specific for target genes known to be regulated by HDACs, such as CDKN1A (p21) and BAX.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and logical pathway for the elucidation of the mechanism of action of this compound. By systematically progressing from target binding to cellular function and downstream pathway analysis, researchers can confidently confirm or refute the hypothesis of HDAC inhibition. Positive results from these studies would warrant further investigation into the compound's selectivity profile across the entire HDAC family, its pharmacokinetic properties, and its efficacy in preclinical models of disease. This structured approach to mechanism of action studies is essential for the successful translation of novel chemical entities into viable therapeutic candidates.

References

-

Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. (n.d.). MDPI. [Link]

-

Biological Activity of Hexaazaisowurtzitane Derivatives. (2023). MDPI. [Link]

-

Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. (n.d.). National Center for Biotechnology Information. [Link]

-

Biological Activity of Hexaazaisowurtzitane Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). National Center for Biotechnology Information. [Link]

-

N-(3-hydroxypropyl)acetamide. (n.d.). PubChem. [Link]

-

Acetamide, 2-(diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)-, hydrochloride. (n.d.). PubChem. [Link]

-

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. (n.d.). PubChem. [Link]

-

N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE. (n.d.). GSRS. [Link]

-

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). National Center for Biotechnology Information. [Link]

Sources

In Vitro Efficacy of N-(3-Hydroxypropyl)-2-(methylamino)acetamide Hydrochloride: A Technical Guide to Evaluating Biological Activity

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride, a compound of interest within the broader class of acetamide derivatives. In the absence of extensive published data on this specific molecule, this document establishes a scientifically rigorous, hypothesis-driven approach to assessing its potential biological activities. Grounded in the known bioactivities of structurally related acetamide compounds, we propose an initial investigation into its antioxidant and cytotoxic properties. This guide offers detailed, field-proven protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. Beyond procedural steps, this document elucidates the causal reasoning behind experimental choices, outlines robust data analysis methodologies, and provides a framework for interpreting the potential biological significance of the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the in vitro activity of novel chemical entities.

Introduction and Rationale

This compound is a small molecule belonging to the diverse family of acetamide derivatives. While direct studies on its biological effects are not extensively documented in publicly available literature, the broader class of acetamides has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This precedent provides a strong rationale for the systematic in vitro evaluation of this specific hydrochloride salt.

This guide puts forth a hypothesis that this compound may possess antioxidant and cytotoxic activities. This hypothesis is predicated on the following:

-

Structural Analogs: Numerous studies on various substituted acetamide derivatives have demonstrated their capacity to act as antioxidants and, in some cases, exhibit cytotoxic effects against cancer cell lines.

-

Physicochemical Properties: The presence of hydroxyl and amino groups in the structure of this compound suggests potential for hydrogen-donating capabilities, a key feature of many antioxidant compounds.

Therefore, the initial characterization of this compound will focus on these two fundamental in vitro activities. The protocols detailed herein are selected for their robustness, reproducibility, and widespread acceptance in the scientific community.

Compound Profile: this compound

A thorough understanding of the test compound is critical for accurate and reproducible in vitro studies.

| Property | Value | Source |

| CAS Number | 1220019-70-4 | [1] |

| Molecular Formula | C6H15ClN2O2 | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Storage | Sealed in a dry, room temperature environment. | [1] |

Note on Handling: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

In Vitro Protocol I: Assessment of Antioxidant Activity via DPPH Radical Scavenging

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method for determining the free-radical scavenging ability of a compound.[1] The core of this assay is the stable free radical DPPH, which has a deep violet color in solution due to its unpaired electron.[1] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized.[2] This reduction of DPPH is accompanied by a color change from violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[1][2] The degree of discoloration is directly proportional to the antioxidant capacity of the test compound.[2]

Experimental Workflow: DPPH Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., a human cancer cell line such as HeLa or a normal cell line like fibroblasts) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and prepare a cell suspension of a known concentration.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours to allow for cell attachment. [3]

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in a serum-free medium.

-

After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

-

Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay Procedure:

-

At the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. [4][5] * Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals. [4] * Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals. [6][7] * Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [7]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [8]

-

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC50 value , representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration. A lower IC50 value indicates greater cytotoxic activity.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit significant antioxidant and cytotoxic activity, it may be modulating key cellular signaling pathways. For instance, potent antioxidant activity could be linked to the upregulation of the Nrf2 pathway, a master regulator of the antioxidant response. Cytotoxic effects, particularly against cancer cells, could involve the induction of apoptosis through the activation of caspase cascades or by modulating pathways such as PI3K/Akt or MAPK.

Sources

- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bioquochem.com [bioquochem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to the Preliminary Biological Screening of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is a rigorous, multi-stage process. The initial phase, preliminary biological screening, is a critical filter designed to efficiently identify compounds with desirable biological activity and acceptable safety profiles, thereby justifying further investment in their development. This guide provides a comprehensive, in-depth framework for conducting the preliminary biological screening of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride , a novel compound with potential pharmacological applications.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logically structured, scientifically-grounded workflow tailored to the initial assessment of a new chemical entity. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning that a seasoned researcher would apply. The core of this guide is built on three pillars: foundational in vitro cytotoxicity assessment to establish a basic toxicity profile, broad-spectrum antimicrobial screening to identify potential anti-infective properties, and a preliminary in vivo acute toxicity study to understand systemic effects. Each protocol is designed as a self-validating system with requisite controls, and all claims are substantiated with citations to authoritative scientific literature and established regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide the technical detail and strategic insight necessary to execute a robust preliminary screening campaign, interpret the resulting data, and make informed decisions about the future development trajectory of this compound.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is a prerequisite for any biological testing. These properties dictate how the compound is handled, formulated, and administered, and can influence its biological behavior.

This compound is a small molecule characterized by an acetamide core, a secondary amine, and a primary alcohol. The hydrochloride salt form generally confers improved aqueous solubility and stability compared to the free base. While comprehensive experimental data for this specific novel compound is not yet available, its properties can be predicted based on its structural motifs.

| Property | Predicted Value / Information | Significance in Screening |

| Molecular Formula | C₆H₁₅ClN₂O₂ | Defines the exact elemental composition. |

| Molecular Weight | 182.65 g/mol | Essential for calculating molar concentrations for dosing solutions. |

| Structure |  (Hypothetical representation) (Hypothetical representation) | Visualizes functional groups (amine, hydroxyl, amide) that can influence solubility, receptor binding, and metabolic pathways. |

| Solubility | Predicted to be highly soluble in water and polar organic solvents like DMSO and ethanol due to the hydrochloride salt and polar functional groups. | Crucial for preparing stock solutions and ensuring the compound remains in solution in aqueous cell culture media and in vivo dosing vehicles. |

| pKa | The secondary amine is predicted to have a pKa in the physiological range (approx. 8-10), meaning it will be predominantly protonated and positively charged at physiological pH (7.4). | Influences membrane permeability and potential interactions with negatively charged biological macromolecules. |

| LogP | Predicted to have a low LogP value (likely < 0), indicating hydrophilicity. | Suggests lower potential for passive diffusion across cell membranes and potential for rapid renal clearance in vivo. |

| Purity | Must be >95% (ideally >98%) as determined by HPLC and NMR. | Ensures that observed biological effects are due to the compound itself and not impurities. |

Stock Solution Preparation: Based on its predicted high aqueous solubility, a primary stock solution of 10-50 mM can be prepared in sterile, deionized water or phosphate-buffered saline (PBS). For cell-based assays, a higher concentration stock (e.g., 100 mM) in dimethyl sulfoxide (DMSO) is also common practice, but the final DMSO concentration in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1]

The Strategic Workflow of Preliminary Screening

The preliminary screening process is a tiered, hierarchical approach designed to maximize information while minimizing resource expenditure. The workflow begins with broad, high-throughput in vitro assays and progresses to more complex, lower-throughput in vivo models for only the most promising candidates. This strategy allows for early termination of compounds with unfavorable characteristics, such as high toxicity or lack of efficacy.

Caption: A tiered workflow for preliminary biological screening.

Foundational Screen: In Vitro Cytotoxicity

Rationale: The first critical question for any potential therapeutic is its effect on fundamental cellular health. Cytotoxicity assays provide a rapid and cost-effective measure of a compound's potential to cause cell death.[2][3] This data is crucial for establishing a therapeutic window—the concentration range where the compound might be effective without causing unacceptable levels of toxicity. We will utilize the MTT assay, a colorimetric method that assesses cell metabolic activity as a proxy for cell viability.[1]

Selected Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.

-

HEK293 (Human Embryonic Kidney): Represents the kidneys, a major organ for drug elimination.

Protocol 3.1: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Preparation: Prepare a 2X working solution series of this compound by serial dilution in culture medium from the primary stock. A typical concentration range for a primary screen is 0.1 µM to 1000 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Test Wells: Compound at various concentrations.

-

Vehicle Control Wells: Medium with the same concentration of the solvent (e.g., 0.5% DMSO) used for the highest compound concentration. This represents 100% viability.

-

Positive Control Wells: Medium containing a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

Blank Wells: Medium only, no cells.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Test / Absorbance_Vehicle_Control) * 100

-

Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Data Presentation (Hypothetical Results):

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) | Interpretation |

| HepG2 | > 1000 | 8.5 ± 0.7 | No significant cytotoxicity observed up to the highest tested concentration. |

| HEK293 | > 1000 | 12.1 ± 1.1 | Low potential for baseline toxicity in liver and kidney cell models. |

Bioactivity Screen: Antimicrobial Activity

Rationale: The structural features of the compound, including a charged amine and polar groups, are common in some classes of antimicrobial agents. Therefore, screening for antimicrobial activity is a logical step. The agar disk diffusion method is a widely used, qualitative preliminary test to rapidly screen for antimicrobial activity.[4][5] It identifies whether a compound can inhibit the growth of various microorganisms.

Selected Test Organisms (The ESKAPE Pathogens Panel):

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative)

-

Enterococcus faecalis (Gram-positive)

-

Klebsiella pneumoniae (Gram-negative)

-

Acinetobacter baumannii (Gram-negative)

-

Candida albicans (Fungus/Yeast)

Protocol 4.1: Agar Disk Diffusion Assay

Methodology:

-

Prepare Inoculum: Grow a fresh culture of each test organism in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast) to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).

-

Disk Application:

-

Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 20 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) onto a test disk.

-

Positive Control: Apply a disk with a known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for yeast).

-

Negative Control: Apply a disk with the sterile solvent used to dissolve the compound (e.g., water or DMSO).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

-

Data Acquisition: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where microbial growth is prevented).

Data Presentation (Hypothetical Results):

| Test Organism | Zone of Inhibition (mm) | Gentamicin (mm) | Interpretation |

| S. aureus | 18 | 22 | Potent activity against Gram-positive bacteria. |

| E. faecalis | 15 | 20 | Moderate activity against Gram-positive bacteria. |

| E. coli | 0 | 19 | No activity against this Gram-negative. |

| P. aeruginosa | 0 | 16 | No activity against this Gram-negative. |

| C. albicans | 0 | N/A (Amph B: 18) | No antifungal activity observed. |

Follow-up: If significant zones of inhibition are observed, the next step is to quantify the compound's potency by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preliminary Systemic Assessment: In Vivo Acute Oral Toxicity

Rationale: While in vitro tests are essential, they cannot fully replicate the complexity of a whole organism. A preliminary in vivo study is necessary to understand the compound's potential toxicity after systemic exposure, which includes absorption, distribution, metabolism, and excretion (ADME). The Acute Oral Toxicity - Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is the preferred method. It is a statistically robust approach that minimizes animal usage while still providing a reliable estimate of the LD₅₀ (the dose lethal to 50% of the test population).[6][7]

Methodology (Abbreviated from OECD 425):

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.[8]

-

Starting Dose Selection: Based on the high IC₅₀ from in vitro data, a low starting dose is not necessary. A starting dose of 300 mg/kg is a common default in the absence of prior information.[9]

-

Dosing Procedure (Up-and-Down Sequence):

-

A single animal is dosed at the starting dose.

-

The animal is observed for 48 hours for signs of toxicity or mortality.

-

If the animal survives: The next animal is dosed at a higher level (e.g., a 3.2x dose progression factor).

-

If the animal dies: The next animal is dosed at a lower level.

-

This sequential process continues, with dosing decisions based on the outcome of the previously dosed animal, until a stopping criterion is met (e.g., 4-5 reversals in outcome).

-

-

Observation Period: All animals are observed for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and body weight.[6]

-

Data Analysis: The LD₅₀ and its confidence interval are calculated from the sequence of outcomes using specialized software (e.g., the AOT425StatPgm).

Data Presentation (Hypothetical Results):

| Parameter | Result | GHS Classification |

| LD₅₀ Estimate | > 2000 mg/kg | Category 5 or Unclassified ("May be harmful if swallowed").[10] |

| Clinical Observations | No mortality observed. Mild, transient lethargy noted in the first 4 hours at the 2000 mg/kg dose, resolving by 24 hours. No significant body weight changes. | The compound exhibits a low acute toxicity profile via the oral route. The observed effects were minimal and reversible. |

Synthesis, Interpretation, and Next Steps

The preliminary screening of this compound has yielded a clear and promising initial profile:

-

Low Cytotoxicity: The compound shows no significant cytotoxicity against human liver and kidney cell lines at concentrations up to 1000 µM. This indicates a favorable initial safety window.

-

Specific Antimicrobial Activity: The compound demonstrates notable activity against Gram-positive bacteria (S. aureus, E. faecalis) but not against the tested Gram-negative bacteria or fungi. This suggests a specific mode of action rather than broad, non-specific membrane disruption.

-

Low Acute Oral Toxicity: The in vivo study confirms the low toxicity profile, with an estimated LD₅₀ well above 2000 mg/kg.

Go/No-Go Decision: Based on these results, the compound warrants further investigation. It meets the criteria of having a specific, desirable biological activity (anti-Gram-positive) combined with a low toxicity profile both in vitro and in vivo. This is a "Go" decision.

Recommended Next Steps:

-

Quantitative Antimicrobial Studies: Determine the MIC and Minimum Bactericidal Concentration (MBC) for a wider panel of Gram-positive organisms, including clinically relevant resistant strains (e.g., MRSA, VRE).

-

Mechanism of Action Studies: Investigate how the compound inhibits bacterial growth. This could involve assays for inhibition of cell wall synthesis, protein synthesis, or DNA replication.

-

Pharmacokinetic (PK) Studies: Conduct preliminary PK studies in rodents to understand the compound's absorption, distribution, metabolism, and excretion profile.

-

In Vivo Efficacy Models: Test the compound's ability to treat a Gram-positive infection in an animal model (e.g., a murine thigh infection model).

This structured, data-driven approach ensures that research and development efforts are focused on compounds with the highest probability of success, embodying the principles of efficient and ethical drug discovery.

References

-

PubChem. N-(3-hydroxypropyl)acetamide. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. N-Methylacetamide. National Center for Biotechnology Information. Available from: [Link].

-

FooDB. Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). Food Database. Available from: [Link].

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link].

- Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Natural products in drug discovery: advances and opportunities. Nature Reviews Drug Discovery, 20(3), 200–216.

- Google Patents. (2007). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

- Shukla, R., et al. (2023). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Molecules, 28(20), 7089.

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.

- Hřib, J., & Rybková, Z. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Plants, 11(19), 2489.

-

OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available from: [Link].

-

Chemsrc. N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE. Available from: [Link].

- Swinney, D. C. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases.

-

NIST. Acetamide, N-(2-methylpropyl)-. NIST Chemistry WebBook. Available from: [Link].

-

European Commission. Acute Toxicity. The Joint Research Centre. Available from: [Link].

- Dias, D. A., Urban, S., & Roessner, U. (2015). A historical overview of natural products in drug discovery. Metabolites, 5(2), 303-336.

- Butler, M. S., & Cooper, M. A. (2011). Screening strategies to identify new antibiotics. Current drug targets, 12(3), 373-387.

-

Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link].

-

OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available from: [Link].

-

Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Available from: [Link].

- Pittroff, M., et al. (2024). Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. Rhizosphere, 30, 100897.

- Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1977). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 57, 8.

-

OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available from: [Link].

- Lou, Z. (2025). Journal of Drug Discovery and Research. Globalmeetx Publishing.

-

NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. (2006). In Vitro Cytotoxicity Test Methods. National Toxicology Program. Available from: [Link].

- Povedano, E., et al. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Analytical and Bioanalytical Chemistry, 414(30), 8335–8352.

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available from: [Link].

-

PubChem. 2-Hydroxy-N-methylacetamide. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]